
1,3-Bis(trimethylsilyl)urea
Overview
Description
1,3-Bis(trimethylsilyl)urea (BSU), also known as hexamethyl disilaurea or N,N′-bis(trimethylsilyl)urea, is a silicon-containing organic compound with the molecular formula C₇H₂₀N₂OSi₂ and a molecular weight of 204.42 g/mol . It is a white crystalline solid with a melting point of 181–183°C and a boiling point of 120°C at 0.1 mmHg . BSU is highly soluble in organic solvents such as dichloromethane, ethanol, and ether .
Scientific Research Applications
Organic Synthesis
Silylation Reagent
BSU is primarily utilized as a silylating agent , which introduces trimethylsilyl groups (-Si(CH₃)₃) into organic molecules. This modification enhances the stability and reactivity of these compounds, making them more amenable to further reactions. The silylation process is particularly beneficial for alcohols and carboxylic acids, facilitating their conversion into more reactive derivatives suitable for various synthetic pathways .
Amide Synthesis
One of the notable applications of BSU is its role in the synthesis of amides from carboxylic acids and amines. It activates carboxylic acids, allowing for efficient coupling reactions that yield hindered amides. This reaction is crucial in synthesizing complex organic molecules where steric hindrance is a concern.
Catalysis
BSU serves as a catalyst in several organic transformations, particularly in the formation of hindered amides and other nitrogen-containing compounds. Its ability to stabilize reactive intermediates allows for smoother reaction pathways and higher yields in complex syntheses.
Biochemical Applications
Derivatization of Amino Acids
In biochemical research, BSU is employed to derivatize amino acids and peptides. By reacting with carbonyl groups, it increases the volatility of peptides, enabling their analysis via techniques such as gas chromatography-mass spectrometry (GC-MS). This application is vital for studying protein structure and function.
Inhibition Studies
Recent studies have indicated that derivatives of BSU can act as potent inhibitors of RNA virus replication and soluble epoxide hydrolase (sEH). These findings suggest potential therapeutic applications in treating viral infections and inflammatory diseases .
Synthesis Methodology
The synthesis of BSU typically involves the reaction between urea and hexamethyldisilazane under anhydrous conditions to prevent hydrolysis. This process generally requires heating at temperatures around 125°C to achieve optimal yields exceeding 98% .
Q & A
Basic Research Questions
Q. How is BSU synthesized in a laboratory setting?
BSU is synthesized by reacting urea with trimethylsilyl chloride (TMSCl) under anhydrous conditions. The reaction typically requires an inert atmosphere (argon or nitrogen) to prevent hydrolysis. Progress can be monitored via thin-layer chromatography (TLC). Purification involves recrystallization from non-polar solvents like hexane or toluene. Key quality checks include NMR spectroscopy (e.g., absence of urea protons at δ 5–6 ppm) and elemental analysis .
Q. What are the critical physical properties of BSU for experimental design?
- Melting point : 219–221°C (decomposition may occur near melting).
- Solubility : Insoluble in most organic solvents (e.g., hexane, ether) but sparingly soluble in polar aprotic solvents like DMF or DMSO at elevated temperatures.
- Hygroscopicity : Highly moisture-sensitive; requires storage under argon in airtight containers with desiccants.
- Safety : Flash point of 65°C; classified as flammable (GHS02) .
Q. What safety protocols are essential when handling BSU?
- Use personal protective equipment (PPE): nitrile gloves, safety goggles, and lab coats.
- Work in a fume hood to avoid inhalation of dust.
- Avoid contact with moisture to prevent hydrolysis, which generates toxic byproducts like ammonia.
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Q. What are the primary applications of BSU in organic synthesis?
BSU is a silylating agent used to:
- Protect hydroxyl, amino, and thiol groups by replacing active hydrogens with trimethylsilyl (TMS) groups.
- Stabilize sensitive intermediates in peptide synthesis.
- Facilitate reactions in anhydrous media, such as Grignard or organometallic reactions .
Advanced Research Questions
Q. How can researchers address low solubility of BSU in reaction systems?
- Solvent optimization : Use high-boiling solvents (e.g., DMF, DMSO) at elevated temperatures (80–100°C).
- Sonication : Enhance dissolution via ultrasonic agitation.
- In situ generation : Prepare BSU directly from TMSCl and urea in the reaction mixture to bypass isolation challenges .
Q. How to resolve contradictions in reported physical properties (e.g., density)?
Discrepancies in literature data (e.g., density: 0.887 g/mL in some sources vs. unlisted in others) require:
- Re-measurement : Use calibrated instruments (e.g., pycnometry for density).
- Cross-validation : Compare data from peer-reviewed journals, NIST standards, or independent lab analyses.
- Contextual assessment : Consider differences in sample purity or measurement conditions (e.g., temperature) .
Q. How to optimize silylation efficiency using BSU?
- Catalysis : Add imidazole or triethylamine to accelerate silylation.
- Stoichiometry : Use 1.2–1.5 equivalents of BSU relative to active hydrogens.
- Moisture control : Employ molecular sieves or rigorous drying of solvents (e.g., distillation over CaH₂).
- Monitoring : Track reaction progress via ¹H NMR (disappearance of -OH or -NH signals) .
Q. What advanced analytical techniques confirm BSU’s structure and purity?
- NMR spectroscopy : ²⁹Si NMR (δ −10 to −15 ppm for TMS groups), ¹H/¹³C NMR for backbone urea structure.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 204.42.
- X-ray crystallography : Resolve crystal structure for unambiguous confirmation .
Q. How to troubleshoot side reactions (e.g., hydrolysis or over-silylation)?
- Impurity analysis : Use HPLC or GC-MS to detect hydrolysis byproducts (e.g., urea, TMSOH).
- Condition tuning : Reduce reaction temperature or shorten reaction time to minimize decomposition.
- Scavengers : Add anhydrous MgSO₄ or activated alumina to sequester trace water .
Q. What mechanistic insights exist for BSU’s silylation reactions?
- Kinetic studies : Pseudo-first-order kinetics suggest rate dependence on substrate concentration.
- Computational modeling : Density functional theory (DFT) simulations reveal transition states involving nucleophilic attack on the silicon center.
- Isotopic labeling : ¹⁸O tracing in urea demonstrates oxygen transfer during hydrolysis .
Q. Key Considerations for Researchers
Comparison with Similar Compounds
The following table and analysis compare BSU with structurally or functionally related urea derivatives:
Detailed Analysis of Similar Compounds
3,3-Bis(2-hydroxyethyl)urea
- Structure : Contains hydrophilic hydroxyethyl groups instead of hydrophobic trimethylsilyl groups .
- Applications : Used in cosmetics and moisturizers due to its water solubility and hydrogen-bonding capacity .
- Key Difference : Unlike BSU, it lacks silicon and is unsuitable for silylation or organic synthesis requiring hydrophobic protection.
1,3-Bis[3-(triethoxysilyl)propyl]urea Structure: Features hydrolyzable triethoxysilyl groups attached via propyl chains . Applications: Used in silica-based materials (e.g., coatings, adhesives) due to its ability to form siloxane bonds upon hydrolysis . Key Difference: Larger molecular weight (468.73 g/mol) and hydrolytic reactivity contrast with BSU’s stability in non-aqueous environments.
1,3-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- Structure : Contains boron-rich dioxaborolan groups .
- Applications : Utilized in Suzuki-Miyaura cross-coupling reactions for drug discovery and polymer synthesis .
- Key Difference : Boron-mediated reactivity distinguishes it from BSU’s silicon-based applications.
Research Findings and Industrial Relevance
- BSU vs. Silane-Based Ureas : BSU’s trimethylsilyl groups offer superior steric protection compared to triethoxysilyl derivatives, making it more effective in carbonyl protection .
- Cost and Availability: BSU is commercially available from suppliers like INNO Specialty Chemicals and Santa Cruz Biotechnology at ~$46/50 g, whereas boronate- or hydroxyethyl-substituted ureas are niche and costlier (e.g., 3,3-Bis(2-hydroxyethyl)urea: €532/100 g) .
- Safety: BSU’s WGK Germany 3 rating highlights stricter handling requirements compared to non-silicon analogs .
Properties
IUPAC Name |
1,3-bis(trimethylsilyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20N2OSi2/c1-11(2,3)8-7(10)9-12(4,5)6/h1-6H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASDFXZJIDNRTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC(=O)N[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20N2OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066358 | |
Record name | N,N'-Bis(trimethylsilyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066358 | |
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Molecular Weight |
204.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] White or yellow solid; [Alfa Aesar MSDS] | |
Record name | 1,3-Bis(trimethylsilyl)urea | |
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CAS No. |
18297-63-7 | |
Record name | N,N′-Bis(trimethylsilyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18297-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, N,N'-bis(trimethylsilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018297637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N,N'-bis(trimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | N,N'-Bis(trimethylsilyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(trimethylsilyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.328 | |
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